1,2-Dibromo-3,6-dichlorobenzene
Overview
Description
1,2-Dibromo-3,6-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 3,6 positions, respectively. This compound is part of the broader class of halogenated aromatic compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-3,6-dichlorobenzene can be synthesized through a series of halogenation reactions. The process typically involves the bromination and chlorination of benzene derivatives under controlled conditions. For instance, the bromination of 1,2-dichlorobenzene using bromine in the presence of a catalyst like iron(III) bromide can yield this compound. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3,6-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: It can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium hydroxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction can produce partially dehalogenated compounds.
Scientific Research Applications
1,2-Dibromo-3,6-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 1,2-dibromo-3,6-dichlorobenzene exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-4,5-dichlorobenzene
- 1,3-Dibromo-2,5-dichlorobenzene
- 1,4-Dibromo-2,3-dichlorobenzene
Uniqueness
1,2-Dibromo-3,6-dichlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or interactions are required.
Properties
IUPAC Name |
2,3-dibromo-1,4-dichlorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2Cl2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRYHVKCERBEDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Br)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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